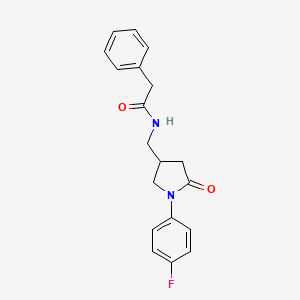

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPOP is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive candidate for various research studies.

Applications De Recherche Scientifique

Metabolism and Detection in Human Liver and Urine

Research on related compounds, such as Flutamide and its metabolites, has provided insights into the metabolism of such compounds in human liver microsomes and their detection in the urine of prostate cancer patients. These studies have identified new metabolites and explored the enzymes involved in their metabolism, contributing to understanding the drug's pharmacokinetics and toxicology (Goda et al., 2006).

Development of Selective Kinase Inhibitors

Derivatives of the compound have been investigated for their potential as selective kinase inhibitors. One study discovered a compound with significant in vivo efficacy and favorable pharmacokinetic profiles, advancing it into phase I clinical trials. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Schroeder et al., 2009).

Chemosensor for Zn2+ Monitoring

A derivative was synthesized as an "off–on fluorescence type" chemosensor for Zn2+ detection, demonstrating remarkable fluorescence enhancement in the presence of Zn2+. This chemosensor's ability to detect and quantify Zn2+ in living cells and water samples with high sensitivity offers a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

Anticonvulsant Activity

Another study synthesized new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and evaluated them for anticonvulsant activity. The findings indicated that several compounds showed protection in animal models of epilepsy, contributing valuable insights into the development of new antiepileptic drugs (Obniska et al., 2015).

Antibacterial and Antimycobacterial Activities

Research into the antibacterial properties of related compounds, including efforts to synthesize fluoronaphthyridines and spiro-piperidin-4-ones, has shown promising in vitro and in vivo activity against Mycobacterium tuberculosis and other pathogens. These studies offer potential pathways for developing new antimicrobial agents to combat infectious diseases (Kumar et al., 2008; Bouzard et al., 1992).

Mécanisme D'action

Target of action

Compounds with similar structures, such as fentanyl analogs, often interact with opioid receptors .

Biochemical pathways

Activation of opioid receptors can lead to inhibition of adenylate cyclase, decreased camp production, and reduced neuronal excitability .

Result of action

Activation of opioid receptors generally results in analgesia, sedation, and euphoria, along with side effects like respiratory depression and constipation .

Propriétés

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLPNRQWHIEHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2574061.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2574064.png)

![Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2574065.png)

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2574066.png)

![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2574067.png)